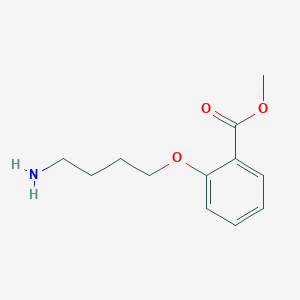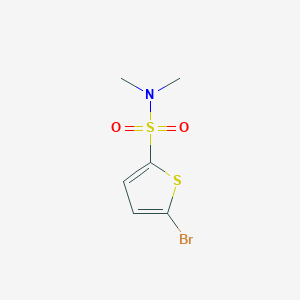
5-bromo-N,N-dimethylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N,N-dimethylthiophene-2-sulfonamide is a chemical compound with the molecular formula C6H8BrNO2S2 and a molecular weight of 270.17 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a thiophene ring substituted with a sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-bromo-N,N-dimethylthiophene-2-sulfonamide typically involves the bromination of N,N-dimethylthiophene-2-sulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the thiophene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst to achieve high yields and purity .
Análisis De Reacciones Químicas
5-bromo-N,N-dimethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-bromo-N,N-dimethylthiophene-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-bromo-N,N-dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds or non-covalent interactions with target molecules .
Comparación Con Compuestos Similares
5-bromo-N,N-dimethylthiophene-2-sulfonamide can be compared with other similar compounds, such as:
5-bromo-N-alkylthiophene-2-sulfonamides: These compounds have different alkyl groups attached to the nitrogen atom, which can influence their chemical properties and biological activities.
N,N-dimethylthiophene-2-sulfonamide: Lacks the bromine atom, resulting in different reactivity and applications.
Thiophene-2-sulfonamide: Lacks both the bromine atom and the dimethylamino group, leading to distinct chemical behavior and uses.
Propiedades
Número CAS |
68848-50-0 |
|---|---|
Fórmula molecular |
C6H8BrNO2S2 |
Peso molecular |
270.2 g/mol |
Nombre IUPAC |
5-bromo-N,N-dimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H8BrNO2S2/c1-8(2)12(9,10)6-4-3-5(7)11-6/h3-4H,1-2H3 |
Clave InChI |
BDZUJXMQIUSZCP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


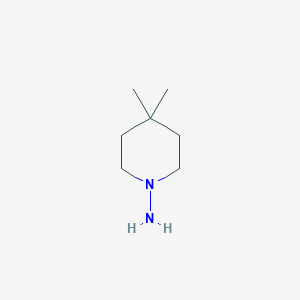

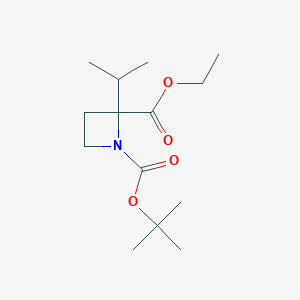
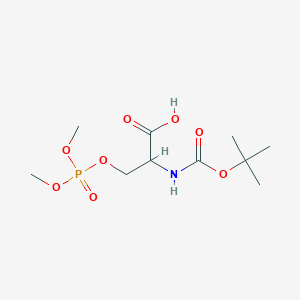
![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)

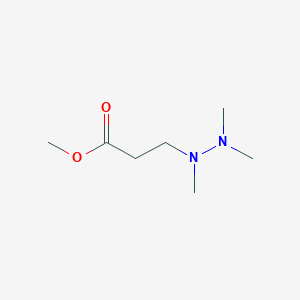
![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)
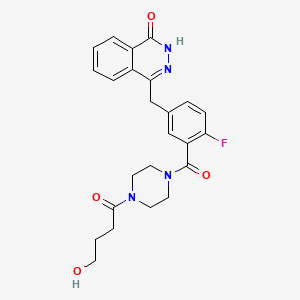
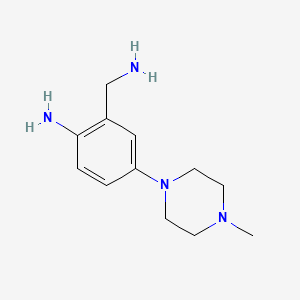
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)

![1-[(4-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13867018.png)
